5,8-Dioxaspiro[3.4]octane-2-thiol
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Overview
Description
5,8-Dioxaspiro[3.4]octane-2-thiol is a chemical compound with the molecular formula C6H10O2S and a molecular weight of 146.21 g/mol . It is characterized by a spirocyclic structure containing two oxygen atoms and a thiol group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Scientific Research Applications
5,8-Dioxaspiro[3.4]octane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactive thiol group and spirocyclic structure.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling of biomolecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3One common method involves the reaction of a suitable diol with a thiolating agent under controlled conditions . The reaction conditions often include the use of a base to facilitate the formation of the thiol group.
Industrial Production Methods
While specific industrial production methods for 5,8-Dioxaspiro[3.4]octane-2-thiol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.4]octane-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkylated derivatives .
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is known for its ability to form covalent bonds with electrophilic centers in proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid: This compound has a carboxylic acid group instead of a thiol group, which affects its reactivity and applications.
5,8-Dioxaspiro[3.4]octane-2-methanol: This compound contains a hydroxyl group, making it more suitable for reactions involving alcohols.
Uniqueness
The uniqueness of 5,8-Dioxaspiro[3.4]octane-2-thiol lies in its thiol group, which provides distinct reactivity compared to its analogs. This makes it particularly valuable in applications requiring thiol-specific interactions and modifications .
Properties
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c9-5-3-6(4-5)7-1-2-8-6/h5,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDHWQXWLYLPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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